

Spectroscopic Profile of (3-Methoxy-4-nitrophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (3-Methoxy-4-nitrophenyl)methanol
CAS No.: 80866-88-2
Cat. No.: B1349400

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This technical guide provides a comprehensive overview of the spectroscopic data for **(3-Methoxy-4-nitrophenyl)methanol** (CAS No. 80866-88-2), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **(3-Methoxy-4-nitrophenyl)methanol**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.96	d	1H	Ar-H
7.18	d	1H	Ar-H
7.11	s	1H	Ar-H
4.70	s	2H	-CH ₂ OH
3.96	s	3H	-OCH ₃
3.5 (broad)	s	1H	-OH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
153.0	Ar-C
146.9	Ar-C
141.2	Ar-C
125.8	Ar-C
118.9	Ar-C
108.8	Ar-C
64.2	-CH ₂ OH
56.4	-OCH ₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
3400 - 3200 (broad)	O-H stretch (alcohol)
3100 - 3000	C-H stretch (aromatic)
2960 - 2850	C-H stretch (aliphatic)
1610, 1580, 1480	C=C stretch (aromatic)
1520, 1340	N-O stretch (nitro group)
1260 - 1000	C-O stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
183	100	[M] ⁺ (Molecular Ion)
166	40	[M-OH] ⁺
153	20	[M-CH ₂ O] ⁺
136	35	[M-NO ₂ -H] ⁺
107	50	[C ₇ H ₇ O] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of **(3-Methoxy-4-nitrophenyl)methanol** was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).^{[1][2]} The solution was transferred to a clean, dry 5 mm NMR tube.^[3]

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz or higher field spectrometer. The spectral width was set to appropriately cover the aromatic and aliphatic

regions. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 75 MHz or higher field spectrometer with proton decoupling. A larger sample concentration (50-100 mg) was used to obtain a spectrum in a reasonable time.[1][2] Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid **(3-Methoxy-4-nitrophenyl)methanol** was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle.[4][5] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[4] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.[5]

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet or the clean KBr plate was first collected. The sample was then placed in the beam path, and the spectrum was recorded typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

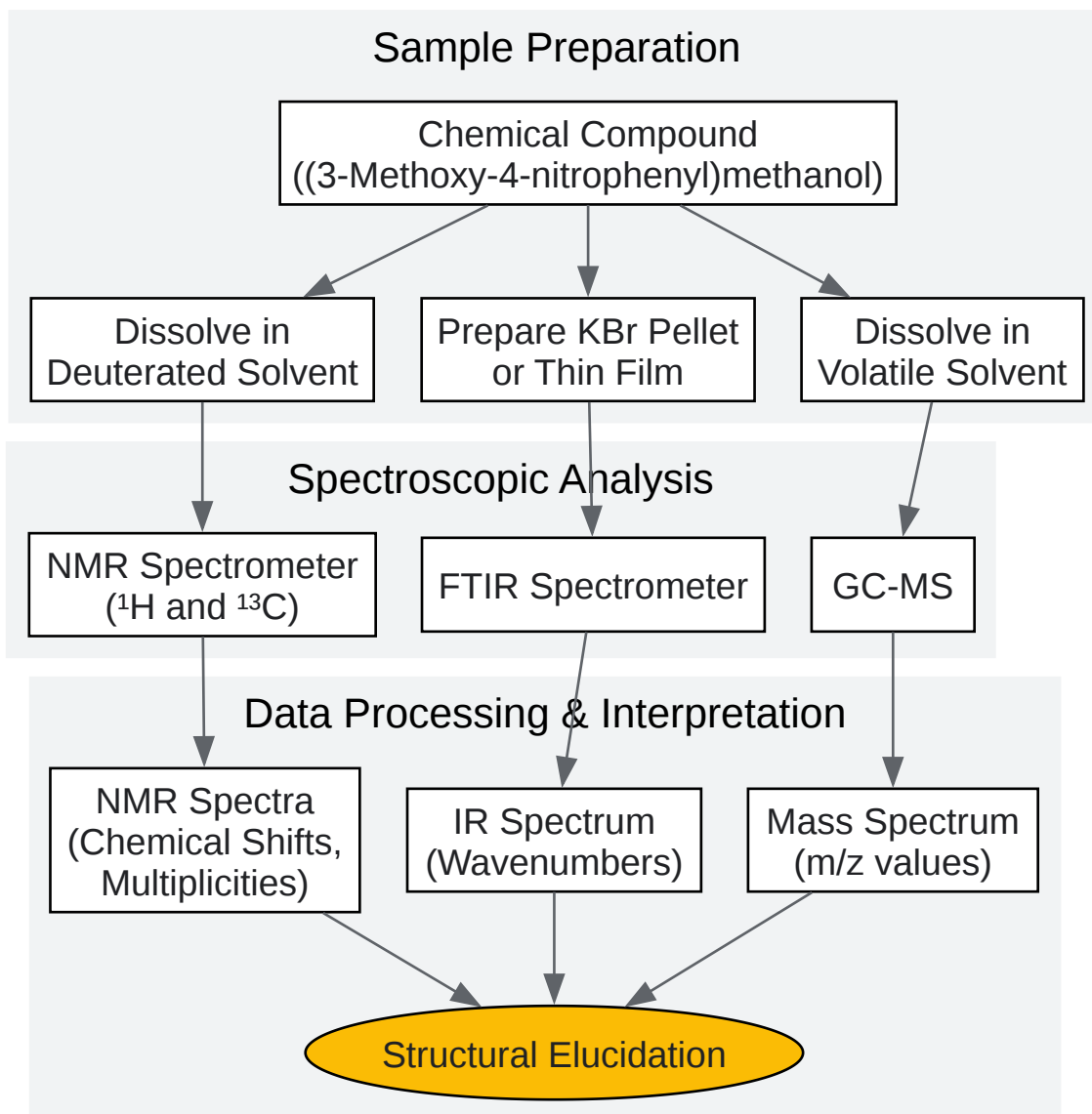
Sample Introduction and Ionization: The mass spectrum was obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of **(3-Methoxy-4-nitrophenyl)methanol** in a suitable solvent (e.g., dichloromethane or methanol) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron Ionization (EI) was used as the ionization source.

Data Acquisition: The mass spectrometer was set to scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The resulting mass spectrum shows the molecular ion and various fragment ions, providing information about the molecular weight and structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(3-Methoxy-4-nitrophenyl)methanol**.

General Spectroscopic Analysis Workflow



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Caption: Workflow of Spectroscopic Analysis.

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